5-Benzylidenefuran-2(5H)-one
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Overview
Description
5-Benzylidenefuran-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring with a benzylidene group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidenefuran-2(5H)-one typically involves the condensation of furan-2(5H)-one with benzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidenefuran-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce benzyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Benzylidenefuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-2-thioxothiazolidin-4-one: Similar in structure but contains a thioxothiazolidin ring instead of a furan ring.
5-Benzylidene-2,4-thiazolidinedione: Contains a thiazolidinedione ring and is known for its antidiabetic properties.
Uniqueness
5-Benzylidenefuran-2(5H)-one is unique due to its furan ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
13327-36-1 |
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Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(5Z)-5-benzylidenefuran-2-one |
InChI |
InChI=1S/C11H8O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-8H/b10-8- |
InChI Key |
DMWDECPSZZVGPO-NTMALXAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C=CC(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C=CC(=O)O2 |
Origin of Product |
United States |
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